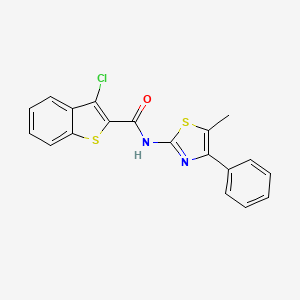

![molecular formula C22H13F3N4O3 B4628860 5-[(2-phenyl-5-pyrimidinyl)methylene]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628860.png)

5-[(2-phenyl-5-pyrimidinyl)methylene]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

説明

Synthesis Analysis

The synthesis of complex pyrimidine derivatives often involves multicomponent reactions, enabling the efficient construction of these compounds from simpler precursors. For instance, the synthesis of pyrimidine and pyridine derivatives through reactions involving aromatic aldehydes with aminopyrimidines under specific conditions, such as microwave irradiation, represents a methodological advancement, allowing for high yields and short reaction times (Lin et al., 2014)(Lin et al., 2014).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in elucidating the molecular structure of pyrimidine derivatives. For example, the crystal structure analysis of related compounds has revealed significant details about their molecular geometry, including bond lengths and angles, confirming the planarity or non-planarity of the pyrimidine ring systems and the orientation of substituent groups (Moser et al., 2005)(Moser et al., 2005).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, contributing to their chemical diversity and utility in synthetic organic chemistry. Reactions such as condensation with aromatic aldehydes, interaction with active methylene compounds, and nucleophilic substitution are commonly employed to synthesize novel pyrimidine derivatives with potential biological activities (Yurtaeva & Tyrkov, 2016)(Yurtaeva & Tyrkov, 2016).

科学的研究の応用

Antimicrobial and Anticancer Agents

Pyrimidine derivatives have been synthesized and explored for their potential as antimicrobial and anticancer agents. The design and synthesis of pyrano[2,3-d]pyrimidine derivatives have shown significant activity against various microbial strains by inhibiting cell wall synthesis. These compounds also exhibit cytotoxic potentialities against different cell lines via DNA intercalation and Topoisomerase II (Top-II) inhibition, demonstrating potent anticancer activities (Abd El-Sattar et al., 2021).

Electronic Materials and Devices

Studies on pyrimidine-containing compounds have also highlighted their utility in electronic materials and devices. For instance, pyrimidine-based star-shaped compounds have been synthesized, characterized for their high electron mobility, and used in blue phosphorescent organic light-emitting devices, showing good performance with very low turn-on voltage and high efficiency (Yin et al., 2016).

Bioconjugation Tools

The research on 5-methylene pyrrolones (5MPs) has introduced them as highly thiol-specific and tracelessly removable bioconjugation tools, offering significant advantages over commonly used analogues for protein immobilization and the pull-down of active complexes (Zhang et al., 2017).

Nonlinear Optical Properties

Compounds with pyrimidine structures have been evaluated for their nonlinear optical (NLO) properties, essential for applications in optoelectronics. For example, thiopyrimidine derivatives have been studied, showing promising NLO characteristics for high-tech applications (Hussain et al., 2020).

Antimicrobial Activity

Further research on pyridothienopyrimidines and pyridothienotriazines has demonstrated their effectiveness as antimicrobial agents, highlighting the potential of pyrimidine derivatives in developing new antimicrobial therapies (Abdel-rahman et al., 2002).

特性

IUPAC Name |

(5E)-5-[(2-phenylpyrimidin-5-yl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F3N4O3/c23-22(24,25)15-7-4-8-16(10-15)29-20(31)17(19(30)28-21(29)32)9-13-11-26-18(27-12-13)14-5-2-1-3-6-14/h1-12H,(H,28,30,32)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUGTPBRWRNASE-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B4628787.png)

![(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4628792.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-fluorophenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4628794.png)

![2-[(2,5-dichlorophenyl)sulfonyl]-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4628820.png)

![2-(4-biphenylyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4628823.png)

![3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4628828.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4628835.png)

![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4628843.png)

![[3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4628872.png)

methanone](/img/structure/B4628889.png)

![3-(2-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628890.png)